4-(3-Thienyl)-2-pyrimidinamine

Description

BenchChem offers high-quality 4-(3-Thienyl)-2-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Thienyl)-2-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

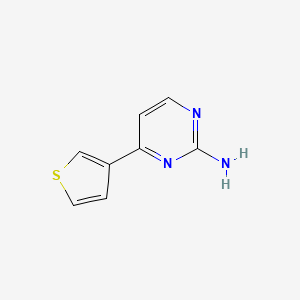

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRJJYDIHGTTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377357 | |

| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206564-03-6 | |

| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(3-Thienyl)-2-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(3-Thienyl)-2-pyrimidinamine is a heterocyclic organic compound belonging to the thienopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural analogy to native purines, allowing for interaction with a wide array of biological targets.[1][2] Thienopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases implicated in diseases such as cancer.[2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-(3-Thienyl)-2-pyrimidinamine, detailed experimental protocols for its synthesis and purification, and an analysis of its potential biological activities with a focus on relevant signaling pathways.

Chemical and Physical Properties

The basic physicochemical properties of 4-(3-Thienyl)-2-pyrimidinamine are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Thiophen-3-yl)pyrimidin-2-amine | [3] |

| Synonyms | 2-Amino-4-(thien-3-yl)pyrimidine | [4] |

| CAS Number | 206564-03-6 | [2][3] |

| Molecular Formula | C₈H₇N₃S | [3][4] |

| Molecular Weight | 177.23 g/mol | [2][4] |

| Melting Point | 222-224 °C | [4] |

| Boiling Point | 358.3±32.0 °C (Predicted for isomer) | [5] |

| Appearance | Not explicitly stated; related compounds are off-white needles or yellow powder. | [6] |

| Purity | ≥95% (Commercially available) | [3] |

| Hazard Codes | Xi (Irritant) |

Synthesis and Purification

The synthesis of 4-(3-thienyl)-2-pyrimidinamine can be achieved through several synthetic routes common for this class of compounds. One of the most efficient and widely used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine with a thienylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of aryl-substituted pyrimidines.[7][8]

Materials:

-

2-Amino-4-chloropyrimidine

-

Thiophene-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.005 eq, 0.5 mol%).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Add degassed 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water per 0.5 mmol of the starting pyrimidine).

-

The reaction mixture is then subjected to microwave irradiation at 100°C for 15-30 minutes, or alternatively, heated to reflux at 80-100°C for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Purification of the crude 4-(3-thienyl)-2-pyrimidinamine can be effectively achieved by recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, a diffusion crystallization method can be employed.[9]

-

Standard Recrystallization: Solvents such as ethanol, methanol, or ethanol/water mixtures can be tested.[10][11] The crude solid is dissolved in the minimum volume of boiling solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Diffusion Crystallization (for DMF/DMSO soluble compounds): Dissolve the crude product in a small volume of DMF. Place this solution in a larger vessel containing an anti-solvent in which the product is insoluble (e.g., dichloromethane, diethyl ether, or pentane). Seal the vessel and allow the anti-solvent vapor to slowly diffuse into the DMF solution, causing the product to crystallize over time.[9]

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Thienopyrimidine derivatives are recognized as a versatile scaffold in drug discovery, particularly as kinase inhibitors.[2] The structural similarity to purines allows them to compete with ATP for the binding pocket of various kinases, thereby inhibiting their activity.[1]

While specific biological targets for 4-(3-thienyl)-2-pyrimidinamine are not extensively documented in the public domain, the thieno[2,3-d]pyrimidine and related scaffolds have been shown to potently inhibit several key kinases involved in cancer progression. A primary target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[1][12][13][14][15]

Inhibition of VEGFR-2 by thienopyrimidine derivatives blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the inhibition of angiogenesis. Several studies have reported the design and synthesis of thienopyrimidine derivatives as potent VEGFR-2 inhibitors with IC₅₀ values in the nanomolar to low micromolar range.[12][14][15]

Other reported targets for thienopyrimidine scaffolds include:

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives show dual inhibition of EGFR and VEGFR-2.[14]

-

Phosphoinositide 3-kinase (PI3K): This kinase is a central node in a signaling pathway that is frequently deregulated in various cancers.[10][16]

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative diseases like Alzheimer's.[2]

-

QcrB (cytochrome bc1 oxidoreductase): A target for antimycobacterial activity in Mycobacterium tuberculosis.[2]

Signaling Pathway Analysis

Given the strong evidence for thienopyrimidine derivatives as VEGFR-2 inhibitors, the following diagram illustrates the canonical VEGFR-2 signaling pathway, which is a likely target for 4-(3-thienyl)-2-pyrimidinamine. Inhibition of VEGFR-2 at the cell surface would disrupt these downstream events.

Experimental Workflows

Visualizing the workflow for the synthesis and purification of 4-(3-thienyl)-2-pyrimidinamine provides a clear, step-by-step overview of the process.

Safety Information

Based on available data for 4-(3-thienyl)-2-pyrimidinamine and related pyrimidine compounds, standard laboratory safety precautions should be observed. The compound is classified as an irritant (Hazard Code: Xi). For related aminopyrimidines, GHS hazard statements may include warnings for being harmful or toxic if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-(3-Thienyl)-2-pyrimidinamine is a molecule of significant interest, belonging to a chemical class with proven potential in drug discovery. Its core properties, established synthetic routes, and likely biological targets, particularly protein kinases like VEGFR-2, make it a valuable scaffold for further investigation. This guide provides the foundational technical information required for researchers to handle, synthesize, and explore the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(3-Thienyl)-2-pyrimidinamine | 206564-03-6 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-(3-THIENYL)-2-PYRIMIDINAMINE [amp.chemicalbook.com]

- 5. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | CID 12450582 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(thiophen-3-yl)pyrimidin-2-amine

This technical guide provides a comprehensive overview of a feasible synthetic protocol for 4-(thiophen-3-yl)pyrimidin-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is based on established methodologies for the preparation of analogous 4-aryl-pyrimidin-2-amine derivatives. This document outlines the reaction scheme, detailed experimental procedures, and expected outcomes, presented in a format tailored for a scientific audience.

Reaction Scheme

The synthesis of 4-(thiophen-3-yl)pyrimidin-2-amine can be achieved through a well-established condensation reaction between a suitable 1,3-dielectrophilic three-carbon unit derived from thiophene-3-carbaldehyde and guanidine. A common and effective strategy involves the formation of a chalcone intermediate followed by cyclization with guanidine.

Scheme 1: Overall synthetic pathway

In-Depth Technical Guide: 4-(3-Thienyl)-2-pyrimidinamine (CAS 206564-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(3-Thienyl)-2-pyrimidinamine (CAS 206564-03-6), a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its role as a potential modulator of key signaling pathways. The information is presented to support further research and development efforts involving this and related molecular scaffolds.

Chemical Structure and Identification

4-(3-Thienyl)-2-pyrimidinamine is a substituted pyrimidine derivative characterized by the presence of a thiophene ring linked to the pyrimidine core.

| Identifier | Value |

| CAS Number | 206564-03-6[1] |

| Common Name | 4-(3-Thienyl)-2-pyrimidinamine[1] |

| Alternate Names | 4-(thiophen-3-yl)pyrimidin-2-amine[1] |

| Molecular Formula | C₈H₇N₃S[1] |

| Molecular Weight | 177.23 g/mol [1] |

| IUPAC Name | 4-(thiophen-3-yl)pyrimidin-2-amine[2] |

| SMILES | C1=CN=C(N=C1C2=CSC=C2)N[2] |

| InChI Key | JNRJJYDIHGTTAE-UHFFFAOYSA-N[3] |

| InChI | InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11)[2] |

Physicochemical Properties

| Property | Value |

| Melting Point | 222-224 °C[2] |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | Off-white needles (for a related compound)[3] |

Synthesis and Derivatization

General Synthetic Strategies

While a specific, detailed protocol for the synthesis of 4-(3-Thienyl)-2-pyrimidinamine is not available in the public domain, the synthesis of pyrimidine derivatives is a well-established area of organic chemistry. General methodologies that could be adapted for its synthesis include:

-

Condensation Reactions: A common approach involves the condensation of a three-carbon fragment with an N-C-N fragment, such as guanidine, with a β-dicarbonyl compound or its equivalent.[4]

-

Single-Step Synthesis: A protocol for the one-step synthesis of pyrimidine derivatives has been described through the condensation of N-vinyl or N-aryl amides with nitriles. This method utilizes amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine.[5]

-

From Halogenated Pyrimidines: Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on halogenated pyrimidine intermediates can be employed to introduce the thienyl moiety.[4]

Potential for Derivatization

The 4-(3-Thienyl)-2-pyrimidinamine scaffold offers multiple sites for chemical modification, making it a versatile template for creating chemical libraries for drug screening. Key modification sites include:

-

The Pyrimidine Ring: The exocyclic 2-amino group and the C-5 position are primary sites for functionalization. Electrophilic substitution, such as halogenation, can occur at the C-5 position.[4]

-

The Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, typically at the C-2 or C-5 positions.[4]

Biological Activity and Therapeutic Potential

Thienopyrimidine derivatives, the class of compounds to which 4-(3-Thienyl)-2-pyrimidinamine belongs, have garnered significant attention for their diverse biological activities. These compounds are particularly noted for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling.

Protein Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Thienopyrimidine derivatives have shown promise as inhibitors of several kinases:

-

Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase, and its mutation is a common genetic abnormality in acute myeloid leukemia (AML).[6][7] Thienopyrimidine derivatives have been investigated as potential FLT3 inhibitors.[8]

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): This protein kinase is implicated in the pathology of Alzheimer's disease, and 4,6-disubstituted pyrimidines with a thienyl group have been identified as potent inhibitors.[8]

Anticancer Activity

The inhibition of protein kinases like FLT3 by thienopyrimidine scaffolds is a key mechanism behind their potential anticancer effects. Constitutive activation of FLT3 signaling pathways, such as the Ras/MEK/ERK and PI3K/Akt pathways, leads to aberrant cell growth and is a therapeutic target in AML.[7]

Other Potential Applications

Research into thienyl pyrimidine derivatives has also explored their utility in other therapeutic areas, including:

-

Infectious Diseases: Certain 4-amino substituted thieno[2,3-d]pyrimidines have shown antimycobacterial activity.[8]

-

Neurodegenerative Diseases: The scaffold is being investigated for its potential to induce oligomerization of pathogenic proteins, a strategy that could be relevant for diseases characterized by protein misfolding.[8]

Signaling Pathways

The biological effects of 4-(3-Thienyl)-2-pyrimidinamine and related compounds are mediated through their interaction with intracellular signaling pathways. A key pathway of interest is the FLT3 signaling cascade.

FLT3 Signaling Pathway

Mutations in the FLT3 receptor can lead to its ligand-independent dimerization and constitutive activation. This triggers downstream signaling cascades that promote cell proliferation and survival, and inhibit apoptosis. The primary pathways activated by FLT3 are the PI3K/AKT and MAPK (Ras/MEK/ERK) pathways, as well as the STAT5 pathway.[7][9]

Caption: Potential inhibition of the FLT3 signaling pathway by 4-(3-Thienyl)-2-pyrimidinamine.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow that could be followed for the synthesis and biological characterization of 4-(3-Thienyl)-2-pyrimidinamine and its analogs.

Caption: A general experimental workflow for the development of thienopyrimidine-based inhibitors.

Conclusion

4-(3-Thienyl)-2-pyrimidinamine represents a valuable chemical scaffold for the development of novel therapeutic agents. Its potential to inhibit key protein kinases involved in diseases such as cancer and neurodegenerative disorders makes it a compound of significant interest for further investigation. While detailed experimental protocols are not widely available, the established chemistry of pyrimidines and thienopyrimidines provides a solid foundation for its synthesis and derivatization. Future research should focus on elucidating its precise mechanism of action, optimizing its biological activity through medicinal chemistry efforts, and thoroughly evaluating its therapeutic potential in relevant disease models.

References

- 1. scbt.com [scbt.com]

- 2. 4-(3-THIENYL)-2-PYRIMIDINAMINE [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(3-Thienyl)-2-pyrimidinamine | 206564-03-6 | Benchchem [benchchem.com]

- 5. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Technical Dossier: Physicochemical Properties of 4-(3-Thienyl)-2-pyrimidinamine

For distribution to: Drug Development and Chemical Research Professionals Subject: Core molecular characteristics of the research compound 4-(3-Thienyl)-2-pyrimidinamine.

This document provides essential physicochemical data for 4-(3-Thienyl)-2-pyrimidinamine, a compound of interest in biochemical and proteomics research. The information herein is compiled from verified chemical databases to ensure accuracy for research and development applications.

Molecular Identity and Weight

The fundamental molecular attributes of 4-(3-Thienyl)-2-pyrimidinamine have been established through computational and database analysis. The compound's chemical formula and molecular weight are critical parameters for all quantitative experimental work.

The molecular formula for 4-(3-Thienyl)-2-pyrimidinamine is C₈H₇N₃S.[1][2][3] This composition confirms the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one sulfur atom. The calculated molecular weight is 177.23 g/mol .[1][2][3][4]

Data Summary Table

For ease of reference, the core molecular data is summarized in the table below. This standardized presentation is intended to streamline its integration into laboratory information management systems and research documentation.

| Identifier | Value | Source |

| Chemical Name | 4-(3-Thienyl)-2-pyrimidinamine | N/A |

| Alternate Name | 4-(thiophen-3-yl)pyrimidin-2-amine | [1][2] |

| CAS Number | 206564-03-6 | [1][4] |

| Molecular Formula | C₈H₇N₃S | [1][2][3] |

| Molecular Weight | 177.23 g/mol | [1][2][4] |

Logical Relationship Visualization

To illustrate the direct relationship between the compound's nomenclature and its fundamental physicochemical properties, the following diagram is provided. This visualization maps the path from the chemical name to its corresponding molecular formula and weight, reinforcing the foundational data for this molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-(3-Thienyl)-2-pyrimidinamine

Introduction

4-(3-Thienyl)-2-pyrimidinamine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 4-(3-Thienyl)-2-pyrimidinamine, along with standardized experimental protocols for data acquisition.

Predicted NMR Data

The expected chemical shifts (δ) for 4-(3-Thienyl)-2-pyrimidinamine are summarized below. These predictions are based on the analysis of substituent effects on the pyrimidine and thiophene ring systems. The numbering convention used for the assignments is illustrated in the molecular structure diagram.

Table 1: Predicted ¹H NMR Data for 4-(3-Thienyl)-2-pyrimidinamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | 8.30 - 8.50 | d | 5.0 - 5.5 |

| H-6' | 7.00 - 7.20 | d | 5.0 - 5.5 |

| H-2 | 7.90 - 8.10 | dd | 1.0 - 1.5, 3.0 - 3.5 |

| H-4 | 7.40 - 7.60 | dd | 3.0 - 3.5, 5.0 - 5.5 |

| H-5 | 7.60 - 7.80 | dd | 1.0 - 1.5, 5.0 - 5.5 |

| -NH₂ | 5.50 - 6.50 | br s | - |

Predicted in DMSO-d₆ d: doublet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for 4-(3-Thienyl)-2-pyrimidinamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' | 162.0 - 164.0 |

| C-4' | 160.0 - 162.0 |

| C-5' | 115.0 - 117.0 |

| C-6' | 157.0 - 159.0 |

| C-2 | 125.0 - 127.0 |

| C-3 | 138.0 - 140.0 |

| C-4 | 128.0 - 130.0 |

| C-5 | 126.0 - 128.0 |

Predicted in DMSO-d₆

Molecular Structure and Numbering

The following diagram illustrates the molecular structure of 4-(3-Thienyl)-2-pyrimidinamine with the numbering scheme used for NMR assignments.

Caption: Molecular structure and numbering of 4-(3-Thienyl)-2-pyrimidinamine.

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 4-(3-Thienyl)-2-pyrimidinamine is provided below.

1. Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving many nitrogen-containing heterocyclic compounds.[1] Other common NMR solvents like deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) could also be considered depending on the sample's solubility.[1]

-

Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 15-25 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure :

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add the deuterated solvent.

-

Vortex or sonicate the mixture until the sample is fully dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is particularly useful for resolving complex aromatic regions.[2]

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' or 'zg') is generally used.

-

Spectral Width : A spectral width of -2 to 12 ppm is typically adequate for most organic molecules.

-

Acquisition Time (AQ) : An acquisition time of 2-4 seconds is usually sufficient.[3]

-

Relaxation Delay (D1) : A relaxation delay of 1-5 seconds is a good starting point. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used.

-

Number of Scans (NS) : For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve sensitivity.

-

Spectral Width : A spectral width of 0 to 200 ppm will cover the chemical shift range for most organic compounds.[4]

-

Acquisition Time (AQ) : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1) : A relaxation delay of 2 seconds is a common starting point.

-

Number of Scans (NS) : A significantly higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

-

Integration : For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Experimental Workflow

The following diagram outlines the general workflow for NMR analysis.

Caption: A generalized workflow for NMR analysis.

Conclusion

This technical guide provides a predictive overview of the ¹H and ¹³C NMR spectra of 4-(3-Thienyl)-2-pyrimidinamine, which can serve as a valuable reference for its synthesis and characterization. The detailed experimental protocols and workflow offer a standardized approach for obtaining high-quality NMR data, which is crucial for unambiguous structure determination and purity assessment in a research and drug development setting. For definitive structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC would be highly beneficial.[5]

References

Mass Spectrometry Analysis of 4-(3-Thienyl)-2-pyrimidinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(3-Thienyl)-2-pyrimidinamine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a detailed experimental protocol for its analysis, presents key mass spectrometric data, and illustrates a probable fragmentation pathway.

Introduction

4-(3-Thienyl)-2-pyrimidinamine is a molecule featuring a pyrimidine ring linked to a thiophene ring. Its structural elucidation and quantification are critical in drug discovery and development processes. Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of such compounds, providing essential information for identification and characterization. The molecular formula for 4-(3-Thienyl)-2-pyrimidinamine is C₈H₇N₃S, with an exact mass of 177.03606841 Da.[1]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following protocol is a recommended starting point for the analysis of 4-(3-Thienyl)-2-pyrimidinamine and can be adapted based on the specific instrumentation and experimental goals. This protocol is based on established methods for the analysis of novel pyrimidine derivatives.[2]

Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-(3-Thienyl)-2-pyrimidinamine in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration appropriate for the sensitivity of the mass spectrometer (e.g., 1 µg/mL).

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a good starting point.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to protonate the basic nitrogen atoms in the pyrimidine ring.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be optimized).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Data Presentation: Predicted Mass Spectrometric Data

The following table summarizes the expected quantitative data for the mass spectrometry analysis of 4-(3-Thienyl)-2-pyrimidinamine.

| Analyte | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 4-(3-Thienyl)-2-pyrimidinamine | C₈H₇N₃S | 177.0361 | 178.0439 | 151.0358, 124.0281, 97.0212, 83.9984 |

Note: The key fragment ions are predicted based on common fragmentation patterns of pyrimidine and thiophene derivatives and require experimental verification.

Fragmentation Pathway

The fragmentation of protonated 4-(3-Thienyl)-2-pyrimidinamine ([M+H]⁺) in the gas phase is expected to proceed through several key steps. The following diagram illustrates a plausible fragmentation pathway based on the principles of mass spectral fragmentation of related heterocyclic compounds.[3][4][5] The initial protonation is likely to occur on one of the nitrogen atoms of the pyrimidine ring. Collision-induced dissociation (CID) would then lead to the cleavage of the molecule at its weakest bonds.

Caption: Predicted MS/MS fragmentation pathway of 4-(3-Thienyl)-2-pyrimidinamine.

Interpretation of the Fragmentation Pathway:

-

[M+H]⁺ (m/z 178.0439): The protonated molecular ion.

-

Loss of HCN (m/z 151.0358): A common fragmentation pathway for pyrimidine-containing compounds is the neutral loss of hydrogen cyanide from the pyrimidine ring.

-

Sequential Loss of HCN (m/z 124.0281 and 97.0212): Further fragmentation can occur through the sequential loss of HCN molecules.

-

Cleavage of the C-C bond (m/z 83.9984): Cleavage of the bond between the pyrimidine and thiophene rings can result in the formation of the thienyl cation.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of 4-(3-Thienyl)-2-pyrimidinamine. The provided experimental protocol offers a robust starting point for method development, and the predicted fragmentation data and pathway serve as a valuable reference for spectral interpretation. Researchers are encouraged to use this guide as a basis for their analytical workflows, adapting the methodologies to their specific instrumentation and research objectives to achieve accurate and reliable characterization of this important molecule.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(3-Thienyl)-2-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Thienyl)-2-pyrimidinamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key structural motif in the development of various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. Poor aqueous solubility can impede bioavailability and lead to unreliable outcomes in biological assays, while chemical instability can compromise shelf-life, efficacy, and safety. This technical guide provides a comprehensive overview of the essential experimental protocols for evaluating the solubility and stability of 4-(3-Thienyl)-2-pyrimidinamine, in line with industry standards and regulatory expectations. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized methodologies for generating and presenting such critical data.

Physicochemical Properties of 4-(3-Thienyl)-2-pyrimidinamine

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | --INVALID-LINK-- |

| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |

| Melting Point | 222-224°C | --INVALID-LINK-- |

| Appearance | Off-white needles (based on a related compound) | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

Solubility Assessment

The solubility of a compound dictates its absorption and distribution characteristics. In drug discovery, solubility is typically evaluated under both kinetic and thermodynamic conditions. A general goal for the aqueous solubility of a drug discovery compound is greater than 60 µg/mL.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assay

The kinetic solubility assay measures the solubility of a compound when a concentrated DMSO stock solution is introduced into an aqueous buffer. This method is rapid and well-suited for high-throughput screening, reflecting the solubility of the most rapidly precipitating form of the compound.

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of 4-(3-Thienyl)-2-pyrimidinamine in 100% DMSO.

-

Incubation Mixture: In duplicate in a microtiter plate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4. This achieves a final compound concentration of 400 µM with 2% DMSO.

-

Equilibration: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve should be prepared using the DMSO stock solution diluted in a 50:50 mixture of acetonitrile and PBS.

-

Calculation: The kinetic solubility is the determined concentration of the dissolved compound in the supernatant.

2.1.2. Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-(3-Thienyl)-2-pyrimidinamine to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated HPLC-UV or LC-MS method.

-

Data Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.

Data Presentation for Solubility

The solubility data for 4-(3-Thienyl)-2-pyrimidinamine should be presented in a clear and structured format to allow for easy comparison across different conditions.

Table 2.1: Kinetic and Thermodynamic Solubility of 4-(3-Thienyl)-2-pyrimidinamine

| Assay Type | Solvent System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | [Placeholder] | [Placeholder] |

| Thermodynamic | PBS (7.4) | 25 | [Placeholder] | [Placeholder] |

| Thermodynamic | PBS (7.4) | 37 | [Placeholder] | [Placeholder] |

| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Placeholder] | [Placeholder] |

| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Placeholder] | [Placeholder] |

[Placeholder] indicates where experimental data would be inserted.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Experimental Protocols for Stability Studies

3.1.1. Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance. This information is essential for developing stability-indicating analytical methods.

Methodology:

Forced degradation studies should be performed on a single batch of 4-(3-Thienyl)-2-pyrimidinamine. The compound is typically exposed to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 80°C for up to 72 hours.

-

Base Hydrolysis: 0.1 N NaOH at 80°C for up to 72 hours.

-

Neutral Hydrolysis: Water at 80°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.

-

Thermal Degradation: Dry heat at 105°C for up to 72 hours.

-

Photostability: Exposure to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2] A control sample should be protected from light.

Samples are analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.1.2. pH-Dependent Stability

The stability of a compound at different pH values is important for understanding its behavior in various physiological environments and for formulation development.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9, and 12).

-

Sample Incubation: Dissolve 4-(3-Thienyl)-2-pyrimidinamine in each buffer at a known concentration. Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots and analyze them using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the concentration of the remaining compound versus time to determine the degradation rate constant (k) at each pH. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Data Presentation for Stability

The results of the stability studies should be tabulated to provide a clear overview of the compound's degradation profile.

Table 3.1: Forced Degradation of 4-(3-Thienyl)-2-pyrimidinamine

| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (Peak Area %) |

| 0.1 N HCl (80°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |

| 0.1 N NaOH (80°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |

| Water (80°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |

| 3% H₂O₂ (RT) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |

| Thermal (105°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |

| Photolytic | - | [Placeholder] | [Placeholder] | [Placeholder] |

[Placeholder] indicates where experimental data would be inserted.

Table 3.2: pH-Dependent Stability of 4-(3-Thienyl)-2-pyrimidinamine at 37°C

| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |

| 2.0 | [Placeholder] | [Placeholder] |

| 4.0 | [Placeholder] | [Placeholder] |

| 7.4 | [Placeholder] | [Placeholder] |

| 9.0 | [Placeholder] | [Placeholder] |

| 12.0 | [Placeholder] | [Placeholder] |

[Placeholder] indicates where experimental data would be inserted.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like 4-(3-Thienyl)-2-pyrimidinamine.

Caption: Workflow for solubility and stability assessment.

Representative Pyrimidine Degradation Pathway

While a specific signaling pathway for 4-(3-Thienyl)-2-pyrimidinamine is not defined in the literature, the degradation of the core pyrimidine structure is a relevant biological process. The following diagram illustrates a general reductive pathway for pyrimidine catabolism.

Caption: Reductive pathway of pyrimidine degradation.

Conclusion

The systematic evaluation of solubility and stability is a critical step in the early-stage development of any potential drug candidate. For 4-(3-Thienyl)-2-pyrimidinamine, the application of standardized protocols for kinetic and thermodynamic solubility, as well as forced degradation and pH-dependent stability, will provide the necessary data to guide its optimization and formulation. The methodologies and data presentation formats outlined in this guide offer a robust framework for the comprehensive physicochemical characterization of this promising heterocyclic compound.

References

The Thienopyrimidine Scaffold: A Privileged Heterocycle in Drug Discovery

An In-depth Guide to its Biological Significance, Mechanisms of Action, and Therapeutic Potential

The thienopyrimidine scaffold, a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring, has emerged as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purine bases like adenine and guanine makes it an effective "bioisostere," capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2] This unique characteristic has propelled the development of numerous thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several compounds based on this scaffold are now FDA-approved drugs or are advancing through clinical trials, underscoring its therapeutic importance.[2][3]

This technical guide provides a comprehensive overview of the biological significance of the thienopyrimidine core, detailing its major therapeutic applications, mechanisms of action, and the quantitative data supporting its efficacy. It also includes detailed experimental protocols for key biological assays and synthesis, offering a valuable resource for researchers and professionals in drug development.

Anticancer Activity: Targeting the Engines of Cell Growth

The most extensively studied application of the thienopyrimidine scaffold is in oncology. These compounds exert their anticancer effects through various mechanisms, most notably by inhibiting protein kinases that are crucial for tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of cancer.[3] Thienopyrimidine derivatives, due to their structural similarity to ATP (adenosine triphosphate), act as competitive inhibitors at the ATP-binding site of numerous kinases, blocking downstream signaling pathways that promote cancer progression.[1]

Key kinase targets for thienopyrimidine inhibitors include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 signaling cuts off this supply, effectively starving the tumor.[1][4]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes cell proliferation and survival. Thienopyrimidine-based inhibitors can block this activity.[5]

-

Phosphatidylinositol 3-kinase (PI3K): A central node in a signaling pathway (PI3K/AKT/mTOR) that governs cell growth, proliferation, and survival.[6]

-

Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[4]

The following diagram illustrates the general mechanism of thienopyrimidine-based kinase inhibitors in blocking cancer cell signaling.

Quantitative Data: Anticancer Activity

The potency of thienopyrimidine derivatives has been quantified against numerous cancer cell lines and specific kinase enzymes. The tables below summarize representative IC₅₀ values, which denote the concentration of a compound required to inhibit a biological process by 50%.

Table 1: IC₅₀ Values of Thienopyrimidine Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 17f | HCT-116 | Colon | 2.80 ± 0.16 | [1] |

| 17f | HepG2 | Liver | 4.10 ± 0.45 | [1] |

| Compound 6j | HCT116 | Colon | 0.6 - 1.2 | N/A |

| Compound 6j | A2780 | Ovarian | 0.6 - 1.2 | N/A |

| Compound 3 | MCF-7 | Breast | 0.045 | [7] |

| Compound 4 | MCF-7 | Breast | 0.11 | [7] |

| Compound 2 | MDA-MB-231 | Breast | 0.16 | [7] |

| 10b | MCF-7 | Breast | 19.4 ± 0.22 | [8] |

| 10e | MCF-7 | Breast | 14.5 ± 0.30 | [8] |

| Compound l | MDA-MB-231 | Breast | 27.6 | [9] |

| Compound 8d | HUH-7 | Liver | 5.8 (µg/mL) | [10] |

| Compound 8d | MCF-7 | Breast | 8.3 (µg/mL) | [10] |

| Compound 8 | HepG-2 | Liver | 3.3 ± 0.90 | [11] |

| Compound 6 | HCT-116 | Colon | 9.3 ± 0.02 | [5] |

Table 2: IC₅₀ Values of Thienopyrimidine Derivatives against Protein Kinases

| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |

| 17f | VEGFR-2 | 230 ± 30 | [1] |

| 21e | VEGFR-2 | 21 | [2][4] |

| 21b | VEGFR-2 | 33.4 | [2][4] |

| 21c | VEGFR-2 | 47.0 | [2][4] |

| Compound 43 | VEGFR-2 | 62.48 ± 3.7 | [12] |

| VIb | PI3Kβ (% Inh.) | 72% | [3] |

| VIb | PI3Kγ (% Inh.) | 84% | [3] |

| Unnamed | Aurora B | 0.2 | [13] |

| Unnamed | Aurora B | 3.8 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in various diseases, including arthritis, cardiovascular disease, and cancer. Thienopyrimidine derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Thienopyrimidines have been developed as potent COX inhibitors, with some showing selectivity for the COX-2 isoform, which is preferentially expressed at sites of inflammation. This selectivity can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Quantitative Data: Anti-inflammatory Activity

The tables below present the in vitro COX-1 and COX-2 inhibitory activities of selected thienopyrimidine derivatives. The selectivity index (SI) is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), with higher values indicating greater selectivity for COX-2.

Table 3: IC₅₀ Values of Thienopyrimidine Derivatives against COX Enzymes

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 13 | >100 | 8.2 - 22.6 | >4.4 - 12.2 | [14][15] |

| L1 | 105.8 ± 22.39 | 74.6 ± 3.03 | 0.70 | [16] |

| L2 | 91.0 ± 3.40 | 76.8 ± 1.20 | 0.84 | [16] |

| Celecoxib (Ref.) | 9.4 | 0.08 | 117.5 | [15] |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens poses a significant threat to global health. The thienopyrimidine scaffold has been explored for the development of novel antimicrobial agents against a range of bacteria and fungi.

Mechanism of Action

The precise mechanisms for the antimicrobial action of many thienopyrimidine derivatives are still under investigation. However, their structural similarity to purines suggests they may interfere with nucleic acid synthesis or other essential metabolic pathways within the microbial cells. Some derivatives have shown promising activity by inhibiting key bacterial enzymes, such as dihydrofolate reductase.

Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial agents is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 4: MIC Values of Thienopyrimidine Derivatives against Microbial Strains

| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Compound 6b | B. subtilis | Gram (+) Bacteria | 4 - 32 | [17] |

| Compound 6c | B. cereus | Gram (+) Bacteria | <4 | [17] |

| Compound 9b | E. coli | Gram (-) Bacteria | <4 | [17] |

| Compound 12ii | S. aureus | Gram (+) Bacteria | > Sulfadiazine | [18] |

| Unnamed | C. albicans | Fungus | Zone: 19 mm | [19] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a thienopyrimidine core and for key biological assays used to evaluate the compounds.

General Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives

A common and efficient method for synthesizing the thienopyrimidine scaffold is the Gewald reaction, followed by cyclization.

Protocol:

-

Step 1 (Gewald Reaction): An appropriately substituted ketone or aldehyde is reacted with a compound containing an active methylene group (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) in a solvent like ethanol. The mixture is typically stirred at room temperature or gently heated. This one-pot reaction forms a polysubstituted 2-aminothiophene derivative.

-

Step 2 (Cyclization): The resulting 2-aminothiophene-3-carbonitrile (or carboxylate) is then cyclized to form the pyrimidine ring. A common method involves heating the aminothiophene with an excess of formic acid or formamide, which serves as both a reagent and a solvent, to yield the thieno[2,3-d]pyrimidin-4(3H)-one core.[20]

-

Step 3 (Chlorination): To enable further derivatization, the 4-oxo group is often converted to a 4-chloro group. This is achieved by refluxing the thienopyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

-

Step 4 (Nucleophilic Substitution): The resulting 4-chloro-thienopyrimidine is a versatile intermediate. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols) to generate a library of derivatives for biological screening.[3]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[21][22]

-

Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[21][22]

-

MTT Addition: After incubation, add 20-50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 1.5 to 4 hours.[21][22] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23][24]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[22]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Protocol:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the thienopyrimidine inhibitors in DMSO.[25]

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well assay plate. Include wells for a vehicle control (DMSO only) and a "no kinase" control.[25]

-

Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., VEGFR-2), its specific peptide substrate, and the appropriate kinase assay buffer. Dispense this mixture into each well of the assay plate.[25]

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Mix gently and incubate the plate at room temperature (or 30°C) for 60 minutes.[22][25]

-

Signal Detection: Stop the reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., Kinase-Glo®). The amount of light produced is directly proportional to the amount of ATP remaining in the well. A high signal indicates strong kinase inhibition (less ATP consumed).[25]

-

Data Acquisition: After a brief 10-minute incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.[25]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Determine IC₅₀ values by plotting inhibition versus compound concentration.

Conclusion

The thienopyrimidine scaffold represents a highly versatile and pharmacologically significant core in modern drug discovery. Its ability to act as a purine bioisostere has led to the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases involved in cancer. Furthermore, its demonstrated anti-inflammatory and antimicrobial activities highlight its broad potential. The continued exploration of structure-activity relationships, coupled with advanced synthesis and screening methodologies, promises to unlock new generations of thienopyrimidine-based therapeutics to address unmet medical needs.

References

- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. MTT (Assay protocol [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-(3-Thienyl)-2-pyrimidinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(3-thienyl)-2-pyrimidinamine represent a class of heterocyclic compounds with significant therapeutic potential. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Notably, these compounds have emerged as promising scaffolds in drug discovery, particularly as kinase inhibitors for anticancer therapy.[2][3][4] This document provides detailed protocols for the synthesis of the core 4-(3-thienyl)-2-pyrimidinamine scaffold and its subsequent derivatization, along with methodologies for evaluating their biological activity.

Synthetic Methodologies

The construction of the 4-(3-thienyl)-2-pyrimidinamine core can be achieved through several synthetic strategies. The most common approach involves the condensation of a three-carbon fragment with an N-C-N fragment, such as guanidine.[5] Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also pivotal for introducing the thienyl group onto the pyrimidine ring.[5]

Protocol 1: Synthesis of 4-(3-Thienyl)-2-pyrimidinamine via Suzuki-Miyaura Coupling

This protocol outlines a two-step process starting from a commercially available dichloropyrimidine.

Step 1: Synthesis of 2-Amino-4-chloro-pyrimidine

-

Reaction Setup: In a sealed vessel, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in ethanol (e.g., 7N) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-4-chloropyrimidine.

Step 2: Suzuki-Miyaura Coupling with 3-Thienylboronic Acid

-

Reaction Setup: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or DMF), add 3-thienylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).[6] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(3-thienyl)-2-pyrimidinamine.

General Synthetic Workflow

Caption: General workflow for the synthesis of 4-(3-Thienyl)-2-pyrimidinamine.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 4-(3-thienyl)-2-pyrimidinamine have demonstrated a wide array of biological activities, primarily as inhibitors of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Activity

Many derivatives have been investigated as potent anticancer agents, targeting key kinases in oncogenic signaling pathways.[2][3][7]

-

VEGFR-2 Inhibition: Several thieno[2,3-d]pyrimidine derivatives, structurally related to the 4-(3-thienyl)-2-pyrimidinamine scaffold, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[2]

-

PI3K/mTOR Inhibition: The thienopyrimidine core is a common feature in inhibitors of the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in various cancers.[8][9]

-

EGFR Inhibition: Some 4-N-substituted 6-aryl-thienopyrimidines have been optimized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 17f | VEGFR-2 | HCT-116 | 2.80 ± 0.16 | [2] |

| 17f | VEGFR-2 | HepG2 | 4.10 ± 0.45 | [2] |

| 9a | PI3Kα | MCF-7 | 9.80 ± 0.93 | [9] |

| 9a | PI3Kα | A549 | 11.30 ± 1.19 | [9] |

| 9a | PI3Kα | HepG-2 | 12.32 ± 0.96 | [9] |

| 9a | PI3Kα | PC-3 | 14.69 ± 1.32 | [9] |

| (S)-7 | EGFR | - | <0.001 | [3] |

Antimicrobial and Anti-inflammatory Activities

Thienopyrimidine derivatives have also shown potential as antimicrobial and anti-inflammatory agents.[1][10][11]

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

-

Materials: Target kinase, substrate, ATP, assay buffer, test compounds, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the test compounds to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at 30 °C for 1 hour. f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Conclusion

The 4-(3-thienyl)-2-pyrimidinamine scaffold is a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic and biological evaluation protocols provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this promising class of compounds. Further derivatization and optimization of this scaffold, guided by structure-activity relationship studies, may lead to the discovery of new drug candidates with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-(3-Thienyl)-2-pyrimidinamine | 206564-03-6 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling Synthesis of 4-Aryl-2-Aminopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for the synthesis of 4-aryl-2-aminopyrimidines via the palladium-catalyzed Suzuki-Miyaura coupling of a 2-aminopyrimidine core with various arylboronic acids. The 2-aminopyrimidine scaffold is a key component in many pharmaceutical agents, and this methodology allows for the efficient diversification of this important structural class.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-4-halopyrimidine.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.

-

Reductive Elimination: The coupled product, 4-aryl-2-aminopyrimidine, is formed, and the Pd(0) catalyst is regenerated.[4]

Core Components and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is crucial for catalytic activity. Common catalysts include Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃, and Pd(OAc)₂ with PCy₃.[5][6][7] The ligand plays a significant role in stabilizing the palladium center and influencing reactivity and selectivity.[8] Highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands have been shown to be effective for coupling challenging heterocyclic substrates, including aminopyrimidines, without the need for protecting the amino group.[2]

-

Base: A base is required to facilitate the transmetalation step.[3][4] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF).[3][6][9] The strength and nature of the base can significantly impact the reaction outcome.[8]

-

Solvent: The solvent system must be capable of dissolving the reagents and be compatible with the reaction conditions. Anhydrous solvents are often crucial.[8] Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), n-butanol, or mixtures such as toluene/ethanol/water.[6][8][9]

-

Arylboronic Acid: A wide range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents can be successfully employed in this reaction.[5]

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions that have been successfully applied to the Suzuki-Miyaura coupling of pyrimidine derivatives. These serve as a starting point for the optimization of the synthesis of specific 4-aryl-2-aminopyrimidines.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Starting Material | 2-Amino-4-chloropyrimidine | 2-Amino-4-bromopyrimidine | Solid-supported 4-chloro-2-aminopyrimidine | [1][6] |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (1.5 mol%) | [5][6][10] |

| Ligand | - | PCy₃ (10 mol%) | P(t-Bu)₃ (3 mol%) | [5][6] |

| Base | K₂CO₃ (3.0 equiv.) | K₂HPO₄·3H₂O (3.0 equiv.) | KF (spray-dried, 3.0 equiv.) | [5][6][10] |

| Solvent | 1,4-Dioxane/H₂O | Methanol | THF (anhydrous) | [1][6] |

| Temperature | 80-100 °C | 90 °C | 50 °C | [1][5][6] |

| Reaction Time | 8-24 hours | 12-18 hours | Overnight | [1][6] |

| Typical Yield | Good to Excellent | 80-95% | Moderate to High Purity | [5][6] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Amino-4-chloropyrimidine with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Amino-4-chloropyrimidine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 2-amino-4-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]

-

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1][8]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-aminopyrimidine.[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for 4-Aryl-2-Aminopyrimidine Synthesis

Caption: Step-by-step workflow for the synthesis of 4-aryl-2-aminopyrimidines.

Troubleshooting

| Problem | Potential Cause | Recommended Solution | Reference |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a more active catalyst/ligand system. | [2][8] |

| Poor quality of reagents | Ensure purity of starting materials and use anhydrous solvents. | [8] | |

| Insufficient temperature or time | Increase reaction temperature; monitor the reaction for a longer duration. | [8] | |

| Formation of Byproducts | Homocoupling of boronic acid | Use a lower catalyst loading; add the boronic acid slowly. | [8] |

| Protodeborylation of boronic acid | Ensure strictly anhydrous conditions; select a weaker, non-nucleophilic base. | [8] | |

| Catalyst Deactivation | Presence of impurities | Purify all starting materials and solvents to remove catalyst poisons (e.g., sulfur compounds). | [8] |

| Oxidation of phosphine ligands | Maintain a strict inert atmosphere throughout the reaction. | [8] |

References

- 1. benchchem.com [benchchem.com]

- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: 4-(3-Thienyl)-2-pyrimidinamine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction